Enhanced Acidity vs. Phenylacetic Acid
2,4-Dichlorophenylacetic acid exhibits a significantly lower pKa (3.92 ± 0.10) compared to unsubstituted phenylacetic acid (pKa ≈ 4.31), a difference of approximately 0.39 log units . This increased acidity, driven by the electron-withdrawing inductive effect of the ortho- and para-chloro substituents, translates to a greater extent of ionization at physiological pH (pH 7.4)—approximately 99.95% ionized versus 99.85% for phenylacetic acid—affecting both solubility in aqueous media and passive membrane permeability [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.92 ± 0.10 (predicted) |
| Comparator Or Baseline | Phenylacetic acid: 4.31 (literature consensus) |
| Quantified Difference | ΔpKa ≈ −0.39 |
| Conditions | Predicted values at 25 °C; comparator data from multiple sources |
Why This Matters
Enhanced acidity directly impacts extraction efficiency in analytical sample preparation (e.g., solid-phase extraction at pH < pKa) and influences formulation stability in aqueous buffers, making the compound preferable for applications requiring a more ionizable carboxylic acid moiety.
- [1] Avdeef A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley; 2012. View Source
